molecular formula C₃H₆DNO₃ B1142210 S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid CAS No. 136743-39-0

S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid

Cat. No.: B1142210
CAS No.: 136743-39-0
M. Wt: 106.1
InChI Key:
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Description

S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid** is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (R*,S*) configuration. The presence of both amino and hydroxy functional groups makes it a versatile molecule in organic synthesis and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid typically involves stereospecific reactions starting from carbohydrate sources such as D-gulonic acid -lactone and D-glucono- -lactone . These reactions are designed to ensure the correct stereochemistry of the final product. The process often includes steps like epoxidation, reduction, and selective deprotection to achieve the desired configuration.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar stereospecific synthetic routes on a larger scale. The use of advanced catalytic systems and optimized reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: Both the amino and hydroxy groups can participate in substitution reactions, forming new bonds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to maintain the integrity of the chiral centers.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a keto derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxybutanoic Acid: This compound shares a similar structure but differs in the position of the hydroxy group.

    Aminocaproic Acid: Although structurally different, it shares some functional similarities in terms of its amino group.

Uniqueness

S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a variety of reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

136743-39-0

Molecular Formula

C₃H₆DNO₃

Molecular Weight

106.1

Origin of Product

United States

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